![molecular formula C11H26Cl2N2O B1398274 2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride CAS No. 1219960-54-9](/img/structure/B1398274.png)

2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

Overview

Description

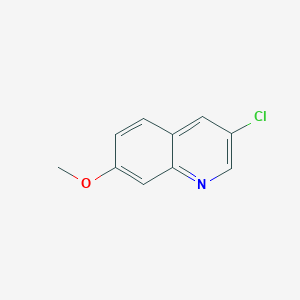

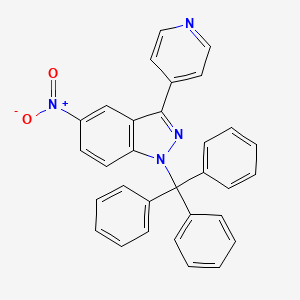

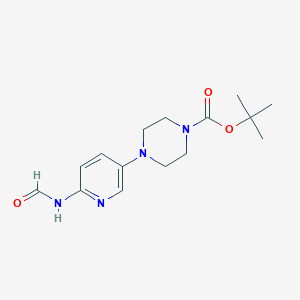

“2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C11H25ClN2O . It is a derivative of piperidine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains ethyl, amino, and ethanol functional groups .Scientific Research Applications

Ethanol in Central Nervous System Research

Research has explored the interactions between taurine, an endogenous amino acid, and ethanol in the central nervous system (CNS). Studies suggest that taurine might modulate the effects of ethanol on the CNS, potentially offering therapeutic avenues for alcohol abuse treatment. This area of study highlights the complex interactions between ethanol and other compounds within the CNS and their implications for understanding substance abuse and developing treatments (Oliver Mf, 2002).

Ethanol Metabolites in Forensic Toxicology

Ethyl glucuronide (EtG) is a non-volatile, stable ethanol metabolite used in various biological matrices to assess alcohol consumption. This research is crucial for forensic and clinical contexts, helping to interpret data related to alcohol intake and its impact on different pathological conditions, such as liver and kidney diseases and diabetes (V. Triolo et al., 2022).

Ethanol's Role in Biodegradation and Environmental Impact

The biodegradation and fate of ethanol and its derivatives, like ethyl tert-butyl ether (ETBE) in soil and groundwater, have been extensively reviewed. These studies are significant for understanding the environmental impact of ethanol and its derivatives, focusing on their breakdown processes and the microorganisms involved. This research aids in addressing pollution and developing strategies for the remediation of contaminated sites (S. Thornton et al., 2020).

Ethanol as a Biomarker in Health Studies

Ethyl glucuronide (EtG) levels in hair have been studied as a biomarker for alcohol use and abuse, providing a long-term indicator of alcohol consumption. This research has implications for both clinical and forensic applications, helping to objectively measure alcohol intake over extended periods (C. Crunelle et al., 2014).

Ethanol in Chemical Production

The dehydration of ethanol to ethylene is a process with broad development prospects, offering an economically feasible alternative to petroleum-based processes. Research in this area focuses on the production process, catalysts, and reaction mechanisms, highlighting the potential of ethanol and its derivatives in the chemical industry (Minhua Zhang & Yingzhe Yu, 2013).

Future Directions

The future directions for research on “2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could include exploring its potential applications in the pharmaceutical industry, given that piperidine derivatives are present in more than twenty classes of pharmaceuticals . Additionally, developing fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

2-[ethyl(2-piperidin-2-ylethyl)amino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O.2ClH/c1-2-13(9-10-14)8-6-11-5-3-4-7-12-11;;/h11-12,14H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBXWXFDISBZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1CCCCN1)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)

![(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester](/img/structure/B1398204.png)

![2,8-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1398205.png)